N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 1,3-dimethyl group and a carboxamide moiety. The carboxamide nitrogen is further linked to a 4,7-dimethoxybenzothiazole ring and a tetrahydrofuran (oxolane) derivative.
Crystallographic software such as SHELX and ORTEP-3 are critical for resolving its 3D structure, enabling precise comparisons with analogs.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-12-10-14(23(2)22-12)19(25)24(11-13-6-5-9-28-13)20-21-17-15(26-3)7-8-16(27-4)18(17)29-20/h7-8,10,13H,5-6,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIWCIKAPJFHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[d]thiazole ring, the introduction of the pyrazole moiety, and the final coupling to form the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole Carboxamides and Carboximidamides
The target compound shares a pyrazole-5-carboxamide backbone with analogs like 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8). Key differences include:
- Substituents on the pyrazole ring: The target compound has 1,3-dimethyl groups, while the analog in features 1-methyl, 3-propyl, and 4-amino substituents.
- Benzothiazole vs. simple aromatic groups : The 4,7-dimethoxybenzothiazole moiety in the target compound contrasts with the absence of such fused heterocycles in ’s examples.
Carboximidamide derivatives, such as those in (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ), differ in their terminal functional groups (imidamide vs. carboxamide), which significantly alter hydrogen-bonding capacity and solubility.
Substituent Effects on Bioactivity and Physicochemical Properties
- Methoxy groups: The 4,7-dimethoxy substitution on the benzothiazole ring enhances lipophilicity compared to non-methoxy analogs. Similar methoxy-substituted compounds in (e.g., compound 8 with 3,4-dimethoxyphenyl) show improved membrane permeability in pharmacological studies.
- Oxolane (tetrahydrofuran) moiety : The oxolane methyl group introduces stereochemical complexity and may influence metabolic stability, akin to observations in other oxolane-containing drugs.
Methods for Comparing Compound Similarity
As highlighted in , structural similarity assessments rely on computational metrics like Tanimoto coefficients or molecular fingerprinting. Key considerations include:
- Functional group alignment : The carboxamide and benzothiazole groups in the target compound prioritize similarity to kinase inhibitors or antimicrobial agents.
Data Tables for Structural and Functional Comparison
Table 1: Substituent Comparison of Pyrazole Derivatives
Table 2: Hypothetical Property Comparison*
| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 2.8 | 2 | 7 |
| 4-Amino-1-methyl-3-propyl...carboxamide | 1.5 | 3 | 5 |
| 5-(4-Methoxyphenyl)...carboximidamide | 3.2 | 2 | 6 |
*Predicted using fragment-based methods due to lack of experimental data.
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, drawing from recent research findings and data.
Chemical Structure and Synthesis
The compound belongs to a class of pyrazole derivatives and features a complex structure that includes a benzothiazole moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Core : This is achieved through the condensation of specific precursors under acidic conditions.
- Introduction of Functional Groups : Dimethoxy groups are added to the benzothiazole ring, enhancing its pharmacological properties.
- Formation of Pyrazole and Carboxamide Moieties : The pyrazole ring is synthesized through cyclization reactions, followed by the introduction of the carboxamide group via acylation reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.
- Receptor Binding : It has been observed to bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
- Cellular Signaling Modulation : The compound can disrupt protein-protein interactions and alter signaling cascades within cells, potentially leading to apoptosis in cancer cells.
Biological Activity
Recent studies have highlighted several key biological activities associated with this compound:
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These values indicate that the compound is more potent than some standard chemotherapeutic agents like cisplatin.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against resistant bacterial strains. In particular:
This suggests potential applications in treating infections caused by drug-resistant bacteria.
Case Studies and Research Findings
Several studies have focused on evaluating the pharmacological profiles of similar pyrazole derivatives:
- Study on Pyrazole Derivatives : A study indicated that modifications in the pyrazole structure significantly influenced their antitumor activity, establishing a structure–activity relationship (SAR) that could guide future drug design efforts .
- Toxicity Assessments : Research has shown that while exhibiting potent biological activities, these compounds generally have low toxicity profiles in normal cell lines, indicating their safety for potential therapeutic use .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions, typically starting with the coupling of benzothiazole and pyrazole precursors. Key steps include:
- Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol are common solvents, with DMSO favoring higher solubility of intermediates .
- Catalysts/bases : Potassium carbonate (K₂CO₃) or triethylamine (TEA) are used to deprotonate reactive sites and facilitate condensation reactions .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation . Yield optimization requires monitoring via thin-layer chromatography (TLC) and intermediate purification using column chromatography.
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., dimethoxy groups on benzothiazole, oxolane methyl linkage) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers .
- Infrared (IR) spectroscopy : Validates functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological screening data exist for this compound?
Structural analogs exhibit antimicrobial and anticancer activities in vitro. For example:
- Antimicrobial assays : MIC (minimum inhibitory concentration) values of 8–32 µg/mL against Gram-positive bacteria .
- Cytotoxicity : IC₅₀ values of 10–50 µM in human cancer cell lines (e.g., MCF-7, A549) . Screening should include dose-response curves and comparator compounds (e.g., fluorouracil for cytotoxicity) .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. fluoro groups) influence bioactivity?
A comparative study of analogs reveals:
| Substituent | Electronic Effect | Bioactivity Trend |
|---|---|---|
| 4,7-Dimethoxy (target compound) | Electron-donating | Moderate antimicrobial activity |
| 4,6-Difluoro (analog) | Electron-withdrawing | Enhanced cytotoxicity (IC₅₀ ~10 µM) |
| Ethoxy (analog) | Steric bulk | Reduced solubility but improved kinase inhibition |
| Structure-activity relationship (SAR) studies should use molecular docking to predict binding affinities (e.g., with bacterial DNA gyrase or human topoisomerase II) . |
Q. How can conflicting data in biological assays be resolved?
Discrepancies in IC₅₀ values (e.g., variability across cell lines) may arise from:
- Assay conditions : Differences in serum concentration or incubation time .
- Metabolic stability : Use hepatic microsome models to assess compound degradation .
- Off-target effects : Employ transcriptomic profiling (RNA-seq) to identify unintended pathways . Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
Q. What strategies are effective for improving metabolic stability without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated oxolane) to enhance plasma stability .
- Isosteric replacement : Replace methoxy with trifluoromethoxy to resist cytochrome P450 oxidation .
- Pharmacokinetic profiling : Use in vitro models (e.g., Caco-2 cells for permeability, liver microsomes for clearance) .
Methodological Guidance
Q. How to design experiments for mechanistic elucidation?
- Target identification : Perform pull-down assays with biotinylated probes or affinity chromatography .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for enzyme targets .
- Cellular pathway analysis : Apply CRISPR-Cas9 knockout libraries to identify genetic dependencies .
Q. What computational tools are suitable for docking studies?
- Software : AutoDock Vina or Schrödinger Suite for ligand-receptor docking .
- Parameters : Include solvation effects and flexible side chains for accuracy .
- Validation : Cross-check with experimental IC₅₀ data and mutagenesis studies .
Data Contradiction Analysis
Q. Why do solubility predictions conflict with experimental observations?
- Prediction limitations : Computational models (e.g., LogP calculators) may not account for crystal packing or polymorphic forms .
- Experimental variables : Use standardized shake-flask methods with HPLC quantification .
- Co-solvents : Test solubilizing agents like cyclodextrins for formulation compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
